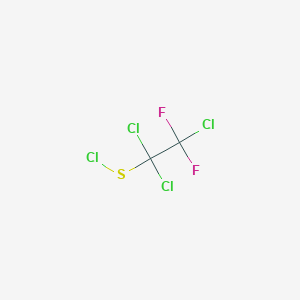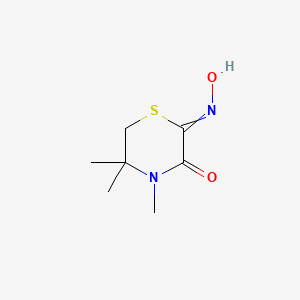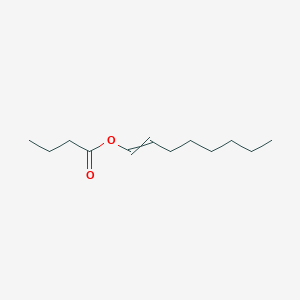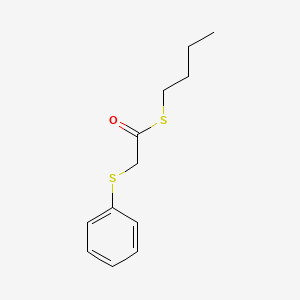
2-Tert-butyltetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyltetracene is a polycyclic aromatic hydrocarbon (PAH) with a tert-butyl group attached to the tetracene backbone. Tetracene itself is a well-known PAH consisting of four linearly fused benzene rings. The addition of the tert-butyl group enhances the compound’s stability and alters its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyltetracene typically involves the alkylation of tetracene. One common method is the Friedel-Crafts alkylation, where tetracene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can handle large-scale production more effectively than batch reactors.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyltetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of the tetracene backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Partially hydrogenated tetracene derivatives.
Substitution: Nitro- or halogen-substituted tetracene derivatives.
Applications De Recherche Scientifique
2-Tert-butyltetracene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of PAHs. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 2-Tert-butyltetracene exerts its effects is primarily related to its ability to interact with various molecular targets. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tetracene backbone can participate in π-π stacking interactions with aromatic residues in proteins and nucleic acids, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Tetracene: The parent compound without the tert-butyl group.
Pentacene: A PAH with five linearly fused benzene rings.
Anthracene: A PAH with three linearly fused benzene rings.
Comparison: 2-Tert-butyltetracene is unique due to the presence of the tert-butyl group, which enhances its stability and alters its chemical reactivity compared to its parent compound, tetracene. This modification also affects its electronic properties, making it more suitable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
63187-46-2 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-tert-butyltetracene |
InChI |
InChI=1S/C22H20/c1-22(2,3)21-9-8-17-12-18-10-15-6-4-5-7-16(15)11-19(18)13-20(17)14-21/h4-14H,1-3H3 |
Clé InChI |
UPLQYANNKIWSOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)


![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)








![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)
